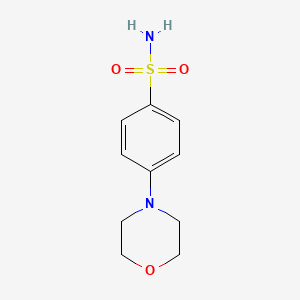

4-(morpholin-4-yl)benzene-1-sulfonamide

描述

4-(morpholin-4-yl)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields, including drug development, catalysis, and scientific research.

准备方法

The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonamide involves several synthetic routes and reaction conditions. One common method includes the reaction of morpholine with benzene-1-sulfonyl chloride under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

化学反应分析

Substitution Reactions

The sulfonamide group undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature. For example, the NH2 group can act as a leaving group in reactions with alkyl halides or acylating agents, forming derivatives such as sulfonates or amides .

Oxidation

The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4) under acidic or neutral conditions. This reaction typically requires elevated temperatures and produces stable sulfonate products .

Reduction

Reduction of the sulfonamide group yields primary amines. Agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in methanol or ethanol facilitate this transformation, converting the -SO2NH2 group to -NH2 .

Cyclization

Under acidic conditions, the sulfonamide group can participate in cyclization reactions with adjacent functional groups (e.g., amines or alcohols), forming heterocyclic compounds. This is observed in derivatives with α,β-unsaturated carbonyl systems, leading to ring closures .

Sulfonyl Chloride Formation

The sulfonamide can be converted to a reactive sulfonyl chloride intermediate using pyrylium salts (e.g., Pyry-BF4) under mild conditions. This intermediate is highly versatile for further nucleophilic substitution or coupling reactions .

Common Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | Alkyl halides, acyl chloride | DMF, triethylamine (base) | Alkylated/acylated sulfonamides |

| Oxidation | KMnO4 | H2SO4, reflux | Sulfonic acid derivatives |

| Reduction | NaBH4, LiAlH4 | Methanol/ethanol, room temperature | Primary amine derivatives |

| Cyclization | H2SO4 (acid catalyst) | Reflux, high temperature | Heterocyclic compounds |

| Sulfonyl Chloride | Pyry-BF4, MeCN | Room temperature, inert atmosphere | Sulfonyl chloride intermediates |

Substitution Products

Nucleophilic substitution at the sulfonamide group generates derivatives such as alkyl sulfonamides or acylated sulfonamides. For example, reaction with methyl iodide yields N-methyl-4-(morpholin-4-yl)benzenesulfonamide .

Oxidation Products

Oxidation with KMnO4 converts the sulfonamide to a sulfonate, retaining the morpholinyl group. This reaction is critical for functionalizing the aromatic ring for further biological studies .

Reduction Products

Reduction with LiAlH4 produces 4-(morpholin-4-yl)benzeneamine, which retains the morpholine ring but loses the sulfonamide functionality .

Cyclization Products

Intramolecular cyclization with adjacent nucleophiles (e.g., amines) forms fused heterocycles, such as thiazoles or imidazoles, depending on the substituent arrangement .

Sulfonyl Chloride Derivatives

Conversion to sulfonyl chloride enables subsequent reactions with nucleophiles (e.g., alcohols, amines), forming diverse sulfonate esters or amides .

科学研究应用

Medicinal Chemistry

4-(Morpholin-4-yl)benzene-1-sulfonamide has been investigated for its potential as an anticancer agent. It exhibits significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor growth and metastasis. The compound has demonstrated an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating its potential role in cancer therapy .

Enzyme Inhibition

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate binding. This property makes it a valuable tool in studying enzyme kinetics and protein interactions .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. Treatment with certain derivatives led to increased apoptotic markers, suggesting its potential for development into cancer therapeutics .

Several studies have evaluated the biological activities of this compound:

- Cardiovascular Impact : Investigation on isolated rat hearts showed that certain derivatives significantly reduced perfusion pressure and coronary resistance, suggesting applications in managing cardiovascular diseases through calcium channel modulation .

- Anticancer Potential : The ability to induce apoptosis highlights its therapeutic potential against various cancers, warranting further investigation into its mechanisms and effects .

Pharmacokinetic Considerations

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for its therapeutic application. Theoretical models suggest varying permeability across different cell types, which could influence bioavailability and efficacy .

Case Study: Cancer Therapeutics

A study focused on the anticancer properties of sulfonamide derivatives, including this compound, demonstrated that these compounds activate apoptotic pathways in cancer cell lines, making them candidates for further development in cancer therapies .

Case Study: Cardiovascular Research

Research involving isolated rat hearts indicated that certain derivatives of this compound can significantly affect cardiac function, potentially leading to new treatments for cardiovascular conditions .

作用机制

The mechanism of action of 4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or protein it targets .

相似化合物的比较

4-(morpholin-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as sulfonamide-based drugs. These compounds share a common sulfonamide functional group but differ in their specific structures and applications. For example, sulfamethazine and sulfadiazine are sulfonamide drugs used in veterinary medicine and as antibacterial agents, respectively . The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties.

生物活性

4-(Morpholin-4-yl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its morpholine ring and sulfonamide functional group, which contribute to its potential therapeutic applications, particularly in the inhibition of various enzymes and as a treatment for certain diseases.

Chemical Structure

The chemical formula of this compound is . Its structure features a benzene ring substituted with a morpholine group at the para position and a sulfonamide group, which is critical for its biological activity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of carbonic anhydrases (CAs). Studies have shown that sulfonamide derivatives can selectively inhibit specific isoforms of CAs, such as CA IX, which is implicated in tumor growth and metastasis. The compound has demonstrated significant inhibitory activity against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating its potential as an anticancer agent .

Apoptosis Induction

In addition to enzyme inhibition, this compound has been reported to induce apoptosis in cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, treatment with certain sulfonamide derivatives led to a marked increase in apoptotic markers, demonstrating its potential role in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Case Studies

- Cardiovascular Impact : A study involving isolated rat hearts indicated that certain benzenesulfonamide derivatives, including this compound, significantly reduced perfusion pressure and coronary resistance. This suggests a potential application in managing cardiovascular diseases through calcium channel modulation .

- Cancer Therapeutics : The ability of this compound to induce apoptosis in MDA-MB-231 cells highlights its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapies .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest varying permeability across different cell types, which could influence its bioavailability and efficacy .

属性

IUPAC Name |

4-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKCUQBRSBCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。